Nitration Yield Advantage vs. Parent Benzimidazolone
In a one-step nitration procedure with KNO₃/H₂SO₄, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one was converted to its trinitro derivative 5-Me-TriNBO (5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) in 90% yield, compared to 83% yield for the analogous nitration of the parent 1,3-dihydro-2H-benzimidazol-2-one to TriNBO under the same nitration system [1]. This 7-percentage-point improvement in isolated yield represents a meaningful advantage for preparative-scale synthesis of nitro-substituted benzimidazolone energetic compounds.
| Evidence Dimension | Isolated yield of one-step trinitration reaction |
|---|---|
| Target Compound Data | 90% yield (5-methyl-1,3-dihydro-2H-benzimidazol-2-one → 5-Me-TriNBO) |
| Comparator Or Baseline | 83% yield (1,3-dihydro-2H-benzimidazol-2-one → TriNBO) |
| Quantified Difference | +7 percentage points (absolute); ~8.4% relative improvement |
| Conditions | KNO₃/H₂SO₄ nitration system; one-step procedure as described in Šarlauskas et al., Materials 2022 |
Why This Matters
For procurement of a starting material intended for nitration to energetic compounds, the higher-yielding 5-methyl precursor reduces raw material cost per unit of final product and minimizes purification burden.
- [1] Šarlauskas, J.; Stankevičiūtė, J.; Tamulienė, J. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Materials 2022, 15, 8330. DOI: 10.3390/ma15238330 View Source
